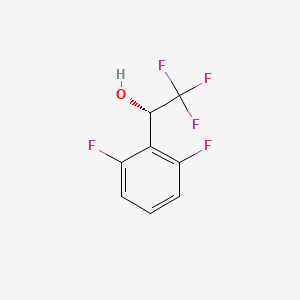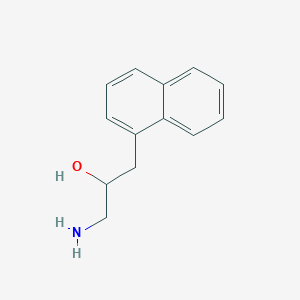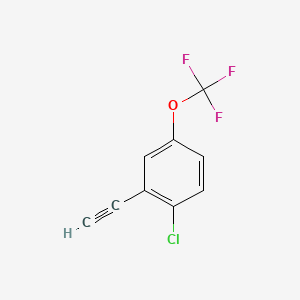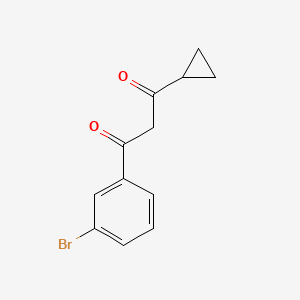
(8-Bromoquinolin-7-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8-Bromoquinolin-7-yl)methanol is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom at the 8th position and a methanol group at the 7th position of the quinoline ring makes this compound particularly interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-Bromoquinolin-7-yl)methanol typically involves the bromination of quinoline followed by the introduction of a methanol group. One common method includes:
Bromination of Quinoline: Quinoline is treated with bromine in the presence of a catalyst such as iron or aluminum chloride to introduce the bromine atom at the 8th position.
Introduction of Methanol Group: The brominated quinoline is then subjected to a reaction with formaldehyde and a reducing agent like sodium borohydride to introduce the methanol group at the 7th position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Using large reactors to brominate quinoline efficiently.
Methanol Introduction:
Chemical Reactions Analysis
Types of Reactions
(8-Bromoquinolin-7-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: (8-Quinolin-7-yl)carboxylic acid.
Reduction: Quinolin-7-ylmethanol.
Substitution: (8-Substituted-quinolin-7-yl)methanol, depending on the nucleophile used.
Scientific Research Applications
Chemistry
(8-Bromoquinolin-7-yl)methanol is used as an intermediate in the synthesis of various quinoline derivatives
Biology
In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its derivatives have shown promise in inhibiting the growth of certain bacterial strains and cancer cell lines.
Medicine
The compound is explored for its potential therapeutic applications. Quinoline derivatives, in general, are known for their antimalarial, anti-inflammatory, and antiviral activities. This compound and its derivatives are being investigated for similar medicinal properties.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of compounds with specific properties required in various industrial applications.
Mechanism of Action
The mechanism of action of (8-Bromoquinolin-7-yl)methanol depends on its application. In antimicrobial studies, it is believed to interfere with the DNA synthesis of bacteria, leading to cell death. In anticancer research, it may induce apoptosis in cancer cells by targeting specific molecular pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
(8-Chloroquinolin-7-yl)methanol: Similar structure with a chlorine atom instead of bromine.
(8-Fluoroquinolin-7-yl)methanol: Contains a fluorine atom at the 8th position.
(8-Iodoquinolin-7-yl)methanol: Iodine atom at the 8th position.
Uniqueness
(8-Bromoquinolin-7-yl)methanol is unique due to the presence of the bromine atom, which can participate in various chemical reactions, making it a versatile intermediate. The bromine atom also imparts specific electronic properties that can influence the biological activity of the compound.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H8BrNO |
|---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
(8-bromoquinolin-7-yl)methanol |
InChI |
InChI=1S/C10H8BrNO/c11-9-8(6-13)4-3-7-2-1-5-12-10(7)9/h1-5,13H,6H2 |
InChI Key |
IVJCDTYIDXLLJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)CO)Br)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-[(1R,2S,4S,6R)-6-aminobicyclo[2.2.1]heptan-2-yl]methanolhydrochloride](/img/structure/B13543638.png)

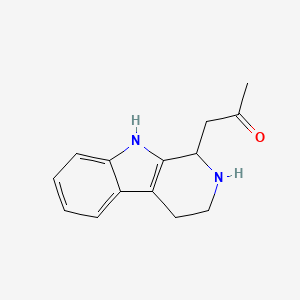

![8-((Tert-butoxycarbonyl)amino)dispiro[3.1.36.14]decane-2-carboxylic acid](/img/structure/B13543646.png)
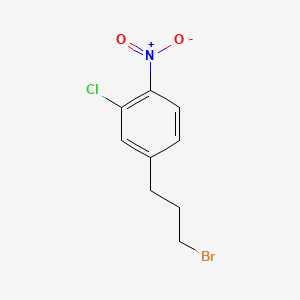
![4-chloro-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B13543665.png)
